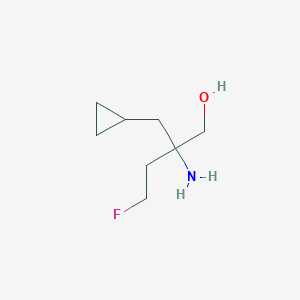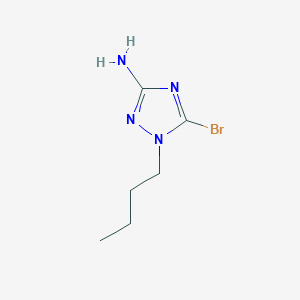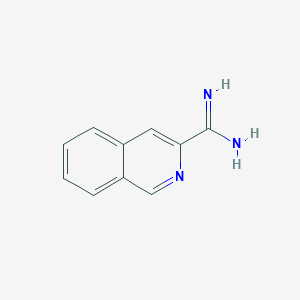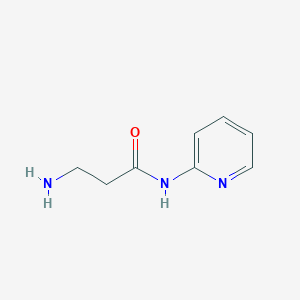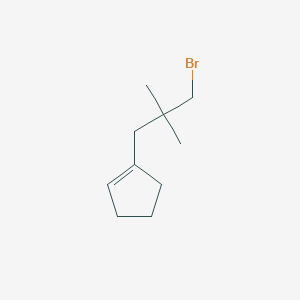![molecular formula C9H17NO2S B13198948 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propane-2-sulfonyl)-7-azabicyclo[410]heptane is a bicyclic compound featuring a sulfonyl group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a sulfonyl azide with a bicyclic alkene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactive nature of sulfonyl azides and the potential for hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted azabicyclo compounds.
Wissenschaftliche Forschungsanwendungen
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom.
7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of a sulfonyl group.
2-Azabicyclo[4.1.0]heptane: Lacks the sulfonyl group but shares the azabicyclo structure.
Uniqueness
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a bicyclic structure and a sulfonyl group makes it a valuable scaffold for developing new chemical entities with diverse applications.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
7-propan-2-ylsulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H17NO2S/c1-7(2)13(11,12)10-8-5-3-4-6-9(8)10/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
VPKGSEKYZGMXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)N1C2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


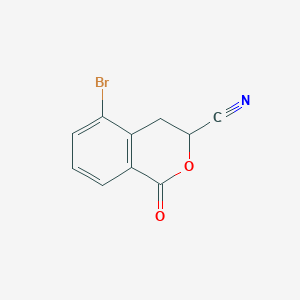
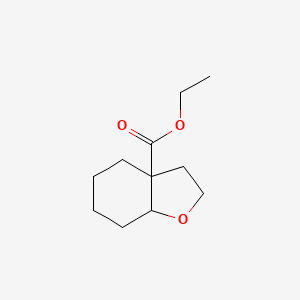
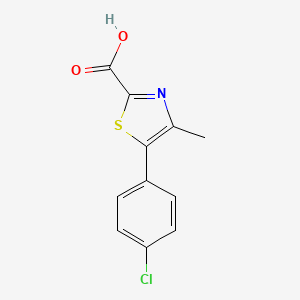

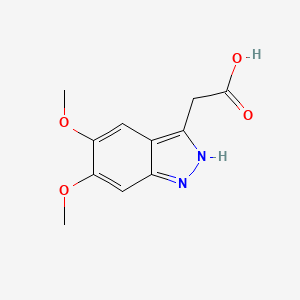
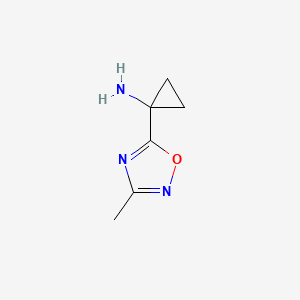
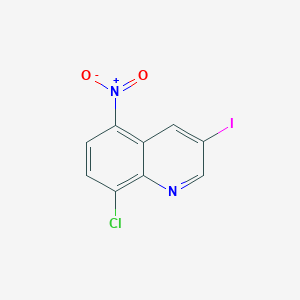
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)

